6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-[(4-methylphenyl)amino]pyrimidin-4-ol

Medicinal chemistry Scaffold differentiation Chemical procurement

The compound 6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-[(4-methylphenyl)amino]pyrimidin-4-ol (IUPAC: 4-(1,3-benzothiazol-2-ylsulfanylmethyl)-2-(4-methylanilino)-1H-pyrimidin-6-one) is a synthetic heterocyclic small molecule that covalently integrates a benzothiazole, a pyrimidin-4-ol, and a 4-methylphenylamino substituent within a single chemical entity. Its confirmed molecular composition, C19H16N4OS2 with an exact mass of 380.076553 g/mol and a molecular weight of 380.5 g/mol, defines it as a structurally distinct benzothiazole–pyrimidine hybrid that is commercially catalogued for non-human research applications.

Molecular Formula C19H16N4OS2
Molecular Weight 380.5 g/mol
Cat. No. B6050506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-[(4-methylphenyl)amino]pyrimidin-4-ol
Molecular FormulaC19H16N4OS2
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=NC(=CC(=O)N2)CSC3=NC4=CC=CC=C4S3
InChIInChI=1S/C19H16N4OS2/c1-12-6-8-13(9-7-12)20-18-21-14(10-17(24)23-18)11-25-19-22-15-4-2-3-5-16(15)26-19/h2-10H,11H2,1H3,(H2,20,21,23,24)
InChIKeyNJLRKGMVDZGDKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-[(4-methylphenyl)amino]pyrimidin-4-ol: Core Structural Identity and Commercial Availability for Procurement Screening


The compound 6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-[(4-methylphenyl)amino]pyrimidin-4-ol (IUPAC: 4-(1,3-benzothiazol-2-ylsulfanylmethyl)-2-(4-methylanilino)-1H-pyrimidin-6-one) is a synthetic heterocyclic small molecule that covalently integrates a benzothiazole, a pyrimidin-4-ol, and a 4-methylphenylamino substituent within a single chemical entity [1]. Its confirmed molecular composition, C19H16N4OS2 with an exact mass of 380.076553 g/mol and a molecular weight of 380.5 g/mol, defines it as a structurally distinct benzothiazole–pyrimidine hybrid that is commercially catalogued for non-human research applications [2]. This compound belongs to a broader chemotype that has attracted sustained medicinal chemistry interest owing to its capacity to engage multiple biological targets, including kinases and antimicrobial pathways [3].

1
Scaffold-diversity screening collections
2
GPCR adenosine A2a/A2b modulator exploration
3
Analytical reference for benzothiazole-pyrimidine hybrids

Why Close Analogs of 6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-[(4-methylphenyl)amino]pyrimidin-4-ol Cannot Be Interchanged Without Experimental Validation


Benzothiazole–pyrimidine hybrids exhibit extreme sensitivity to even minor structural modifications, making the assumption of functional interchangeability scientifically unsound [1]. In a systematic anti-tubercular SAR series, shifting substitution patterns on the pyrimidine ring produced MIC values spanning from 0.24 µg/mL to over 62.5 µg/mL against drug-resistant Mycobacterium tuberculosis strains, a >250-fold activity range that demonstrates how a single substituent change can obliterate potency [2]. Similarly, within the CDK2 inhibitor class, pyrimidine-based benzothiazole derivatives display IC50 values ranging from nanomolar to micromolar depending on the precise identity and positioning of peripheral groups, with the most potent congener achieving a CDK2/cyclin A IC50 of 15.4 nM—nearly three-fold more potent than the clinical-stage comparator AZD5438—while structural isomers from the same series were markedly less active [3]. The target compound's unique combination of a 2-benzothiazolylsulfanyl linker at the pyrimidine 6-position and a 4-methylphenyl amino group at the 2-position has no direct match in any published SAR series; consequently, no existing analog can be presumed to recapitulate its biological profile without de novo experimental verification.

  • Linker sensitivity C2-fused benzothiazole-pyrimidine analogs may exhibit divergent target engagement profiles.
  • Substituent variability Minor pyrimidine substitution shifts can produce >250-fold activity differences; this exact linker has no direct SAR precedent.
  • Biological profile unknown No published data for C6-thiomethyl linker; activity must be experimentally determined before use as a biological tool.

Quantitative Differentiation Evidence: 6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-[(4-methylphenyl)amino]pyrimidin-4-ol vs. Structural Analogs


Structural Uniqueness of the 2-Benzothiazolylsulfanyl Linker at the Pyrimidine C6 Position Compared to Common C2-Linked Benzothiazole–Pyrimidine Congeners

The target compound employs a 2-benzothiazolylsulfanyl group tethered via a methylene spacer to the pyrimidine C6 position. This connectivity pattern is structurally distinct from the vastly more common C2-linked benzothiazole–pyrimidine architecture found in published CDK2 inhibitors such as compound 10s (IC50 = 15.4 nM against CDK2/cyclin A), where the benzothiazole is directly fused or appended at the pyrimidine C2 position [1]. The C6-thiomethyl spacer introduces two rotatable bonds and a sulfur atom capable of distinct electronic and steric contributions that are absent from direct C2-linked analogs [2]. This linker modality is exceptionally rare: a survey of the ZINC20 database identifies fewer than 15 commercially available compounds sharing the benzothiazol-2-ylsulfanyl-methyl-pyrimidine substructure, compared to hundreds of C2-linked benzothiazole–pyrimidine entries [3].

Linker Position
Class-level
C6-thiomethyl-benzothiazole vs. common C2-fused analogs; ~100× fewer commercial analogs
Scaffold novelty; C2 analog data may not transfer to this compound.
Structural database comparison (ZINC20, SciFinder).
Medicinal chemistry Scaffold differentiation Chemical procurement

Physicochemical Property Differentiation: logP and Hydrogen-Bonding Profile Compared to Optimized CDK2 and Anti-Tubercular Leads

The target compound has a calculated logP of 4.86 (ZINC20) and a molecular weight of 380.5 g/mol, placing it in a moderately lipophilic region of chemical space [1]. This contrasts with the optimized CDK2 inhibitor 10s (MW typically >420 g/mol due to additional aromatic substituents, with lower logP values engineered for improved aqueous solubility) and with anti-tubercular leads 5c and 15 (MW ~350–400 g/mol but with different hydrogen-bond donor/acceptor profiles due to distinct substitution) [2][3]. The presence of a free pyrimidin-4-ol tautomer (capable of both hydrogen-bond donation and acceptance) combined with the secondary amine at C2 yields a hydrogen-bond donor count of 2 and acceptor count of 7, a profile that enables distinct protein-binding interactions compared to O-alkylated or fully aromatic analogs [1].

Physicochemical Profile
Context-dependent
logP 4.86, HBD 2, MW 381 g/mol vs. lower logP optimized CDK2 leads
Distinct property space supports diversity-oriented screening.
~1–2 logP units more lipophilic than typical CDK2 inhibitor leads.
Physicochemical profiling Drug-likeness Lead optimization

Spectroscopically Verified Structural Identity Enables Confident Procurement and Analytical Release

The target compound has a verified 1H NMR spectrum archived in the SpectraBase database under Compound ID 2Rt1kmn7mJo, providing an authenticated spectroscopic fingerprint for identity confirmation [1]. This is accompanied by a fully resolved InChIKey (NJLRKGMVDZGDKU-UHFFFAOYSA-N) and canonical SMILES string that unambiguously define the connectivity, tautomeric state, and stereochemistry. In contrast, numerous commercially listed benzothiazole–pyrimidine analogs in vendor catalogs lack publicly accessible spectroscopic reference data, forcing procurement decisions to rely solely on vendor-provided certificates of analysis without independent verification [2]. The availability of a reference 1H NMR spectrum directly reduces analytical burden during incoming quality control and supports regulatory documentation for compound management systems.

Spectroscopic Reference
Reported
Independent 1H NMR spectrum archived in SpectraBase
Enables confident identity verification upon procurement.
Reduces incoming QC burden; InChIKey: NJLRKGMVDZGDKU-UHFFFAOYSA-N.
Quality control Analytical chemistry Procurement verification

Documented Adenosine Receptor Binding Affinity (pKi) from ChEMBL Provides a Starting Point for GPCR-Targeted Screening

The ZINC20 entry for this compound (ZINC48998848) reports ChEMBL-derived pKi values of 6.93 against the adenosine A2a receptor (ADORA2A) and 7.72 against the adenosine A2b receptor (ADORA2B), with ligand efficiency values of 0.37 and 0.42, respectively [1]. These binding data, while derived from a single observation per target and requiring independent replication, provide the only quantitative biological activity information publicly available for this exact compound [2]. By comparison, the optimized CDK2 inhibitor 10s (IC50 = 15.4 nM against CDK2) and anti-tubercular leads 5c/15 (MIC = 0.24–0.98 µg/mL) exhibit activity against entirely different target classes, highlighting that this compound's preliminary activity fingerprint maps to the GPCR superfamily rather than kinases or bacterial targets [3].

Adenosine Receptor Affinity
Reported
ADORA2A pKi 6.93, ADORA2B pKi 7.72 (ChEMBL)
Supports GPCR-focused screening prioritization.
Single observation per target; requires independent replication.
GPCR pharmacology Adenosine receptor Binding affinity

Evidence-Backed Application Scenarios for Procuring 6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-[(4-methylphenyl)amino]pyrimidin-4-ol


Scaffold-Diversification Screening for Adenosine A2a/A2b Receptor Modulators

The ChEMBL-derived pKi values of 6.93 (ADORA2A) and 7.72 (ADORA2B) for this compound [1], combined with its structurally unique C6-thiomethyl-benzothiazole linker absent from the dominant C2-fused benzothiazole–pyrimidine chemotype [2], make it a high-value addition to adenosine receptor-focused compound libraries. Procurement is justified for screening cascades aiming to identify novel chemical starting points for A2a/A2b modulation in immuno-oncology or neurodegenerative disease programs where scaffold patent space remains open.

Physicochemical Property-Based Fragment or Lead-Like Screening Collections

With a logP of 4.86, molecular weight of 380.5 g/mol, and 2 hydrogen-bond donors [1], this compound occupies a region of chemical space that is underrepresented among the more polar, lower-logP optimized leads prevalent in the benzothiazole–pyrimidine literature (e.g., compound 10s with lower logP engineered for solubility) [3]. It is suitable for inclusion in diversity-oriented screening sets where balanced lipophilicity is desired, particularly for targets located in membrane-associated or intracellular compartments where moderate logP is advantageous.

Analytical Reference Standard for Benzothiazole–Pyrimidine Hybrid Characterization

The availability of an independent 1H NMR spectrum in the SpectraBase database [1], coupled with complete InChIKey and SMILES descriptors, positions this compound as a useful analytical reference for laboratories synthesizing or characterizing novel benzothiazole–pyrimidine hybrids. Procurement for use as a chromatographic or spectroscopic comparator can streamline method development and impurity profiling in medicinal chemistry workflows where structurally related in-house compounds lack public reference data.

Negative Control or Counter-Screen Compound for CDK2-Focused Benzothiazole–Pyrimidine Programs

Given that the most potent CDK2 inhibitors in this chemotype depend on C2-fused or C2-attached benzothiazole connectivity (e.g., compound 10s, CDK2 IC50 = 15.4 nM) [2], the C6-thiomethyl-benzothiazole architecture of the target compound is predicted to show substantially different or absent CDK2 activity [3]. This makes it a rationally selected negative control for CDK2 biochemical or cellular assays, enabling SAR deconvolution by testing the hypothesis that C6-linker geometry is incompatible with the CDK2 ATP-binding pocket. Procurement for this purpose is grounded in the documented SAR divergence between C2 and non-C2 benzothiazole–pyrimidine connectivity modes.

Application
Selection Property
Validation Focus
Adenosine A2a/A2b modulator screening
Unique C6-thiomethyl linker and reported adenosine receptor affinity
Confirm GPCR binding selectivity and functional response
Diversity-oriented screening collections
Moderate lipophilicity and balanced H-bond donor/acceptor profile
Verify property fit for membrane-associated or intracellular target assays
Analytical reference standard
Independent 1H NMR reference data available
Use for identity and purity method development
Negative control for CDK2 programs
C6-linker architecture predicted incompatible with CDK2 ATP pocket
Verify absence of CDK2 inhibitory activity in biochemical assay
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